molecular formula C9H7BrN2O B1292550 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-01-7

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1292550
CAS No.: 885521-01-7
M. Wt: 239.07 g/mol
InChI Key: KJXCFVGXKBJLRY-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a bromine atom at position 6, a methyl group at position 4, and a carbaldehyde functional group at position 2. Its molecular formula is C₁₀H₈BrN₂O, with a molecular weight of 267.09 g/mol (calculated from atomic masses).

Preparation Methods

Nitrosation Method

The nitrosation method is a widely used approach for synthesizing 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde. The following steps outline this process:

  • Starting Materials : The reaction typically begins with 6-bromoindole and sodium nitrite in an acidic medium.

  • Reaction Conditions : The mixture is stirred at room temperature, followed by controlled heating to facilitate the reaction. The pH is adjusted to around 2.5 using hydrochloric acid.

  • Formation of Intermediate : The nitrosation leads to the formation of an oxime intermediate, which subsequently undergoes cyclization to yield the indazole structure.

  • Isolation and Purification : The product is extracted using ethyl acetate, washed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated to obtain the desired compound.

Vilsmeier-Haack Formylation

This method is particularly effective for introducing the aldehyde functional group into the indazole framework:

  • Preparation of Vilsmeier Reagent : Anhydrous dimethylformamide (DMF) is treated with phosphorus oxychloride to generate a Vilsmeier reagent.

  • Addition of Indole : The 6-bromoindole is added dropwise to the Vilsmeier reagent under controlled temperature conditions (0–5 °C), followed by stirring at room temperature for several hours.

  • Reflux Reaction : The mixture is then heated under reflux for several hours to ensure complete reaction.

  • Workup : After cooling, a saturated sodium carbonate solution is added to adjust pH, leading to precipitation of the product, which is filtered, dried, and recrystallized.

Comparative Summary of Methods

Method Key Steps Yield (%) Advantages
Nitrosation Indole + NaNO₂ in acid 60–80 Simple procedure; good for electron-rich indoles
Vilsmeier-Haack DMF + POCl₃ + Indole 70–90 High selectivity; effective for introducing aldehyde

Research indicates that yields can vary significantly based on reaction conditions such as temperature, solvent choice, and reactant ratios:

  • Temperature Control : Maintaining optimal temperatures during reactions (e.g., 80–90 °C during reflux) can enhance yields and minimize side reactions.

  • Solvent Selection : Using polar aprotic solvents like DMF has been shown to improve solubility and reactivity of intermediates, thereby increasing overall yield.

  • Continuous Flow Techniques : Recent studies suggest that employing continuous flow reactors can lead to more consistent yields and reduced formation of by-products compared to batch processes.

The preparation of this compound can be achieved through various synthetic routes, primarily involving nitrosation and Vilsmeier-Haack formylation methods. Each method presents unique advantages and challenges that can be optimized through careful control of reaction conditions and methodologies. Continued research into these preparation methods will further enhance their efficiency and applicability in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex indazole derivatives.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The methyl group at position 4 distinguishes the target compound from analogs with other substituents:

  • This fluoro analog is widely used as a research chemical in high-throughput screening .
  • 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : While structurally similar, this compound substitutes the indazole ring with indole and replaces methyl with methoxy. The indole moiety introduces different electronic properties, and the methoxy group enhances solubility but may reduce metabolic stability .

Functional Group Variations at Position 3

The carbaldehyde group at position 3 enables nucleophilic addition reactions, making the compound versatile for further derivatization. Key comparisons include:

  • Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6): The ester group at position 3 offers stability under acidic conditions but requires hydrolysis for further functionalization. This compound has a high structural similarity score (0.99) to the target, underscoring its relevance in synthetic pathways .
  • 6-Bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7): Lacking the 4-methyl group, this analog exhibits reduced lipophilicity (similarity score: 0.87), which may impact membrane permeability in biological systems .

Halogen Substitution Effects

  • 6-Chloro-1H-indazole-3-carbaldehyde (CAS 885521-37-9): Substituting bromine with chlorine reduces molecular weight (MW ≈ 221.6 g/mol) and alters electronic properties. Chlorine’s lower atomic radius and electronegativity may weaken halogen bonding in protein-ligand interactions compared to bromine .

Data Table: Key Structural and Functional Comparisons

Compound Name Position 4 Substituent Position 3 Functional Group Halogen Molecular Weight (g/mol) Similarity Score Primary Applications
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde Methyl Carbaldehyde Br 267.09 - Drug development, kinase inhibitors
6-Bromo-4-fluoro-1H-indazole Fluoro None Br ~211.06 - High-throughput screening
Ethyl 6-bromo-1H-indazole-3-carboxylate None Ester Br ~269.11 0.99 Synthetic intermediate
6-Bromo-1H-indazole-3-carbaldehyde None Carbaldehyde Br ~238.07 0.87 Chemical derivatization
6-Chloro-1H-indazole-3-carbaldehyde None Carbaldehyde Cl ~221.62 0.74 Structure-activity studies

Research Findings and Implications

  • Lipophilicity and Bioavailability : The 4-methyl group in the target compound enhances lipophilicity (logP ≈ 2.5) compared to the fluoro analog (logP ≈ 1.8), favoring passive diffusion across biological membranes .
  • Reactivity : The carbaldehyde group undergoes faster Schiff base formation than ester derivatives, enabling efficient conjugation with amines in drug candidate synthesis .
  • Halogen Effects : Bromine’s polarizability strengthens halogen bonding in protein-ligand interactions compared to chlorine, as observed in kinase inhibition assays .

Biological Activity

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a significant compound in the indazole family, characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde functional group at the 3rd position of the indazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition.

  • Molecular Formula: C₈H₇BrN₂O
  • Molecular Weight: Approximately 227.05 g/mol

The structural characteristics of this compound contribute to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator of protein kinases, which are critical in cellular signaling pathways. The presence of both the bromine atom and the aldehyde group enhances its binding affinity to these biological targets, leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits various kinases involved in cell proliferation and survival.
  • Induction of Apoptosis: It activates specific signaling pathways that lead to programmed cell death in cancer cells.
  • Interaction with Biomolecules: It demonstrates potential antimicrobial and anti-inflammatory properties through its interaction with different biomolecules.

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. For instance, it has been reported to induce apoptosis in various cancer cell lines by activating apoptotic pathways.

Cell Line IC₅₀ (µM) Mechanism
HCT116 (Colon Cancer)0.64Induction of apoptosis
KMS-12 BM (Multiple Myeloma)1.4Kinase inhibition

Enzymatic Activity

The compound has shown significant inhibitory effects on several kinases:

Kinase IC₅₀ (nM) Biological Relevance
Pim-10.4Involved in cell cycle regulation
CDK853Regulates transcription and cell proliferation

Case Studies

  • Study on Anticancer Properties:
    A study evaluated the effects of this compound on HCT116 colon cancer cells. The results demonstrated a significant reduction in cell viability, with an IC₅₀ value of 0.64 µM, indicating strong potential for use in cancer therapy .
  • Inhibition of Protein Kinases:
    Research highlighted its role as a selective inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), showcasing IC₅₀ values below 1 nM, which underscores its potential as a therapeutic agent against malignancies driven by these kinases .

Comparison with Similar Compounds

The unique combination of substituents on the indazole ring gives this compound distinct chemical and biological properties compared to similar compounds:

Compound Name Structural Features
6-Bromo-1H-indazole-3-carbaldehydeBromine at position 6
4-Methyl-1H-indazole-3-carbaldehydeMethyl group at position 4
6-Bromo-4-formyl-1H-indazoleFormyl group instead of aldehyde

This comparison highlights how the presence of both bromine and methyl groups contributes to its unique reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves functionalization of the indazole core. A common approach is:

  • Bromination and Formylation: Start with 4-methyl-1H-indazole, introduce bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Subsequent formylation at the 3-position can be achieved via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor using MnO₂ in dichloromethane .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the aldehyde product. Monitor reaction progress using TLC with UV visualization.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm. The bromine substituent deshields adjacent protons, causing downfield shifts (e.g., H-5 and H-7 in the indazole ring).
    • ¹³C NMR: The aldehyde carbon resonates at δ ~190–195 ppm. Confirm methyl (C-4) and bromine (C-6) positions via DEPT-134.
  • Mass Spectrometry (HRMS): Use ESI or EI-MS to confirm the molecular ion peak ([M+H]⁺ for C₁₀H₈BrN₂O⁺, expected m/z ≈ 265.98).
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane) and refine using SHELXL .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Methodological Answer:

  • Iterative Model Testing: Use SHELX programs (e.g., SHELXL) to test alternative refinement models. For example:
    • Check for disorder in the aldehyde group or bromine position by refining occupancy factors.
    • Validate hydrogen bonding and π-stacking interactions using Olex2 or Mercury.
  • Data Quality Metrics: Ensure data-to-parameter ratios > 10 and R-factors < 0.05. If discrepancies persist, re-examine data collection (e.g., crystal decay or twinning) .

Q. How to design experiments probing the reactivity of the aldehyde group in this compound?

Methodological Answer:

  • Nucleophilic Additions: React with hydroxylamine or hydrazines to form oximes/hydrazones. Monitor by ¹H NMR for disappearance of the aldehyde peak (δ ~10 ppm).
  • Reductive Amination: Use NaBH₃CN or STAB in the presence of primary amines. Optimize solvent (MeOH/THF) and pH to avoid side reactions (e.g., over-reduction).
  • Cross-Coupling: Explore Pd-catalyzed reactions (Suzuki-Miyaura) by substituting the bromine group while preserving the aldehyde .

Q. How should researchers address conflicting biological activity data in pharmacological studies?

Methodological Answer:

  • Assay Optimization: Control variables such as solvent (DMSO concentration ≤1%), cell line viability, and incubation time.
  • Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to identify outliers.
  • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation (e.g., aldehyde oxidation) explains inconsistent results .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Thermal Stability: Heat samples in DMSO or aqueous buffer (pH 4–9) at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS.
    • Light Sensitivity: Expose to UV (254 nm) and monitor aldehyde conversion to carboxylic acid using IR (loss of C=O stretch at ~1700 cm⁻¹).
  • Storage Recommendations: Store at 2–8°C in amber vials under inert atmosphere to prevent oxidation .

Q. Data Analysis and Interpretation

Q. How to reconcile discrepancies in spectroscopic data across research groups?

Methodological Answer:

  • Collaborative Validation: Share raw NMR (FID files) or crystallographic data (CIFs) for independent refinement.
  • Solvent/Shift Referencing: Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).
  • Dynamic Effects: Consider tautomerism (e.g., aldehyde ↔ enol forms) in solution, which may explain variable NMR shifts .

Q. What computational tools can predict reactivity or binding modes of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Docking Studies: Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Parameterize the aldehyde group for flexible docking.
  • MD Simulations: Run GROMACS simulations to assess stability in aqueous vs. lipid bilayer environments .

Properties

IUPAC Name

6-bromo-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCFVGXKBJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646469
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-01-7
Record name 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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